molecular formula C10H10BFN2O2 B14076484 (3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid

(3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid

Cat. No.: B14076484
M. Wt: 220.01 g/mol
InChI Key: BNNLVRGMGLZOGB-UHFFFAOYSA-N
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Description

(3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is a boronic acid derivative that features a fluorine atom, a methyl-substituted imidazole ring, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can target the fluorine atom or the imidazole ring, using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products Formed

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced fluorine or imidazole derivatives.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid involves its interaction with molecular targets through its boronic acid moiety. This interaction can inhibit enzymes or modulate biological pathways, making it useful in drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoro-5-(2-methyl-1H-imidazol-1-yl)phenyl)boronic acid is unique due to its specific combination of a fluorine atom, a methyl-substituted imidazole ring, and a boronic acid moiety

Properties

Molecular Formula

C10H10BFN2O2

Molecular Weight

220.01 g/mol

IUPAC Name

[3-fluoro-5-(2-methylimidazol-1-yl)phenyl]boronic acid

InChI

InChI=1S/C10H10BFN2O2/c1-7-13-2-3-14(7)10-5-8(11(15)16)4-9(12)6-10/h2-6,15-16H,1H3

InChI Key

BNNLVRGMGLZOGB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)F)N2C=CN=C2C)(O)O

Origin of Product

United States

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